Methyl 3-(5-ethylthiophen-2-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-ethylthiophen-2-yl)propiolate: is an organic compound with the molecular formula C10H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-ethylthiophen-2-yl)propiolate typically involves the condensation of 5-ethylthiophene-2-carboxylic acid with methyl propiolate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-ethylthiophen-2-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Methyl 3-(5-ethylthiophen-2-yl)propiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(5-ethylthiophen-2-yl)propiolate is largely dependent on its specific application. In medicinal chemistry, the thiophene ring can interact with various biological targets, such as enzymes or receptors, through π-π stacking, hydrogen bonding, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-(2-thienyl)propiolate
- Methyl 3-(3-thienyl)propiolate
- Methyl 3-(4-thienyl)propiolate
Comparison: Methyl 3-(5-ethylthiophen-2-yl)propiolate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, this compound may exhibit different electronic properties and steric effects, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
methyl 3-(5-ethylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H10O2S/c1-3-8-4-5-9(13-8)6-7-10(11)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
ORTLBDCJFHDFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.